
5-(1-Cyclopropylethoxy)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Cyclopropylethoxy)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethoxy)-2-pyridinamine typically involves the following steps:
Formation of the cyclopropylethoxy group: This can be achieved by reacting cyclopropyl alcohol with an appropriate alkylating agent under basic conditions.
Attachment to the pyridine ring: The cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction, often using a halogenated pyridine derivative as the starting material.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Cyclopropylethoxy)-2-pyridinamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
5-(1-Cyclopropylethoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(1-Cyclopropylethoxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Cyclopropylethoxy)-2-pyridinamine: can be compared with other pyridine derivatives that have different substituents at the 2- and 5-positions.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocycles or aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropylethoxy group and an amine group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-(1-cyclopropylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-10(11)12-6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
Clave InChI |
HJRIRKORADJRBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)OC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


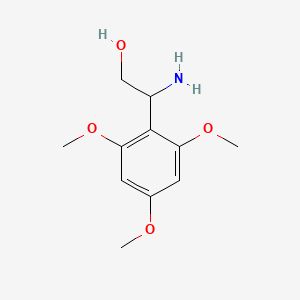
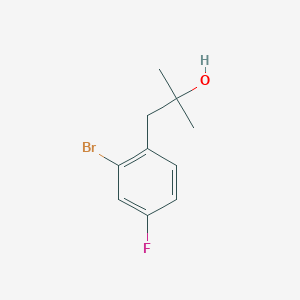


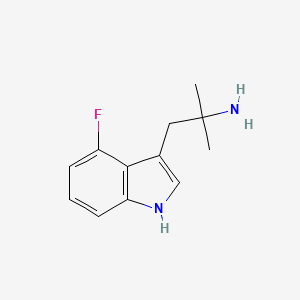
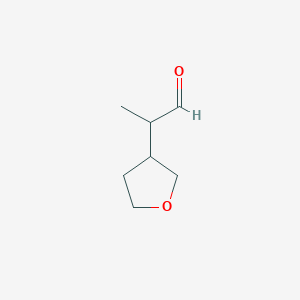
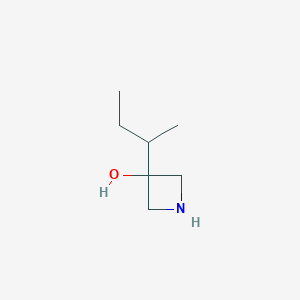
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)






